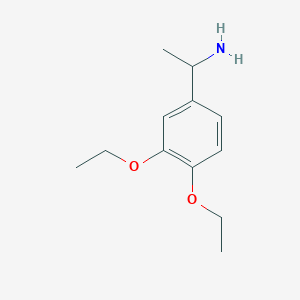
3-Hexil-2,5-dimetiltiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-2,5-dimethylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a hexyl group and two methyl groups attached to the thiophene ring. It has the molecular formula C12H20S and is known for its applications in various fields, including materials science and organic electronics .
Aplicaciones Científicas De Investigación
3-Hexyl-2,5-dimethylthiophene is widely used in scientific research due to its unique properties:
Organic Electronics: It is used in the fabrication of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: It serves as a building block for the synthesis of conductive polymers and other advanced materials.
Medicinal Chemistry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2,5-dimethylthiophene typically involves the bromination of 2,5-dimethylthiophene followed by a Grignard reaction with hexylmagnesium bromide. The reaction is carried out in tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through distillation or chromatography .
Industrial Production Methods
Industrial production of 3-Hexyl-2,5-dimethylthiophene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Hexyl-2,5-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or alkylated thiophenes.
Mecanismo De Acción
The mechanism of action of 3-Hexyl-2,5-dimethylthiophene in organic electronics involves the delocalization of π-electrons across the thiophene ring, which facilitates charge transport. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Hexylthiophene: Lacks the two methyl groups, resulting in different electronic properties.
2,5-Dimethylthiophene: Lacks the hexyl group, affecting its solubility and reactivity.
Poly(3-hexylthiophene-2,5-diyl): A polymeric form used extensively in organic electronics.
Uniqueness
3-Hexyl-2,5-dimethylthiophene is unique due to the combined presence of hexyl and methyl groups, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
IUPAC Name |
3-hexyl-2,5-dimethylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-4-5-6-7-8-12-9-10(2)13-11(12)3/h9H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFPJSOXRHVDOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104934-50-1 |
Source


|
| Record name | Poly(3-hexylthiophene-2,5-diyl), regioregular | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Isopropanol, [2-14C]](/img/structure/B33646.png)



![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)


